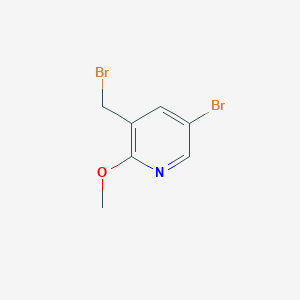

5-Bromo-3-(bromomethyl)-2-methoxypyridine

Description

The Pivotal Role of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, an aromatic heterocycle isosteric with benzene, is a cornerstone of contemporary organic and medicinal chemistry. Its presence in numerous natural products, such as alkaloids, and its incorporation into a multitude of synthetic drugs underscores its biological relevance. The nitrogen atom in the pyridine ring not only imparts polarity and basicity to the molecule but also influences the reactivity of the ring's carbon atoms, making it a versatile scaffold for a wide range of chemical transformations. Pyridine derivatives are integral to the development of new therapeutic agents, with applications spanning diverse areas of medicine. Furthermore, the ability of the pyridine nitrogen to act as a ligand for metal catalysts has cemented its importance in the field of catalysis and materials science.

Structural Features and Chemical Significance of Halogenated Pyridine Systems

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines are key precursors in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. nbinno.com These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecules. The position and nature of the halogen substituent, along with the electronic properties of other groups on the ring, dictate the regioselectivity and reactivity of these coupling reactions.

Brominated pyridines, in particular, offer a good balance of reactivity and stability, making them highly sought-after intermediates. The carbon-bromine bond is sufficiently labile to participate in a wide array of catalytic cycles, yet the compounds are often stable enough for purification and handling. The presence of a bromine atom on the pyridine ring, as seen in 5-Bromo-3-(bromomethyl)-2-methoxypyridine, provides a key reactive handle for the introduction of aryl, alkyl, and other functional groups.

Positioning of this compound as a Key Synthetic Intermediate

This compound is a trifunctionalized pyridine that serves as a highly versatile building block in organic synthesis. Its chemical significance stems from the distinct reactivity of its three functional groups:

The 5-bromo group: This substituent is a prime site for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at this position.

The 3-bromomethyl group: The bromine atom on the methyl group is a reactive electrophilic site, susceptible to nucleophilic substitution. This allows for the facile introduction of a diverse range of functionalities through the formation of new carbon-heteroatom or carbon-carbon bonds.

The 2-methoxy group: The methoxy (B1213986) group is an electron-donating group that can influence the reactivity of the pyridine ring. It can also be a site for further modification, such as demethylation to reveal a hydroxypyridine, which can then be used in subsequent reactions.

This unique combination of reactive sites allows for a sequential and controlled functionalization of the pyridine scaffold, making this compound a valuable precursor for the synthesis of complex, polysubstituted pyridine derivatives.

While detailed, publicly available research specifically documenting the synthesis and reaction pathways of this compound is limited, its potential as a synthetic intermediate can be inferred from the well-established chemistry of its constituent functional groups. Plausible synthetic routes to this compound likely involve the methoxylation and bromination of a suitable pyridine precursor, followed by the introduction of the bromomethyl group. For instance, the synthesis could potentially start from 5-bromo-2-methoxypyridine (B44785), a commercially available compound, which would then undergo a bromomethylation reaction. The synthesis of 5-bromo-2-methoxypyridine itself is typically achieved through the reaction of 2,5-dibromopyridine (B19318) with sodium methoxide (B1231860). nbinno.com

The reactivity of the bromomethyl group is expected to be high towards a variety of nucleophiles, such as amines, thiols, and carbanions, allowing for the attachment of diverse side chains at the 3-position. Subsequently, the bromo group at the 5-position can be utilized in cross-coupling reactions to build more complex molecular frameworks. This strategic, stepwise approach to molecular construction is a hallmark of modern synthetic chemistry, and this compound is well-positioned as a key player in this field.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(bromomethyl)-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMREEGCEQGHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259128 | |

| Record name | Pyridine, 5-bromo-3-(bromomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227516-75-7 | |

| Record name | Pyridine, 5-bromo-3-(bromomethyl)-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227516-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-bromo-3-(bromomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Bromomethyl 2 Methoxypyridine

Strategic Approaches to Bromination of Pyridine (B92270) Rings

The introduction of bromine onto a pyridine ring requires careful consideration of the electronic properties of the ring and the influence of existing substituents. The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic substitution more challenging. However, the presence of activating groups can facilitate this transformation and direct the regiochemical outcome.

The synthesis of the target compound requires the regioselective bromination of the 2-methoxy-3-methylpyridine (B1590087) precursor at the 5-position. This selectivity is governed by the electronic effects of the substituents already present on the pyridine ring. The methoxy (B1213986) group (-OCH₃) at the C-2 position is a strong electron-donating group, which activates the pyridine ring towards electrophilic attack. As an ortho-, para-directing group, it enhances the nucleophilicity of the C-3, C-5, and C-7 (nitrogen) positions.

Given that the C-3 position is already occupied by a methyl group, electrophilic attack is predominantly directed to the C-5 (para) position. The methyl group at C-3 also exerts a weak activating effect, further reinforcing this regiochemical preference.

Common methodologies for this type of electrophilic bromination include the use of molecular bromine (Br₂) in a solvent like acetic acid or N-Bromosuccinimide (NBS) in polar, acidic solvents. mychemblog.com The use of NBS in non-polar solvents with a radical initiator favors side-chain bromination, whereas in polar solvents, it can act as an electrophilic bromine source. mychemblog.com For instance, the bromination of similarly substituted pyridines, such as 2-methoxy-5-fluoropyridine, is effectively achieved using NBS to introduce bromine at the C-3 position. google.com This highlights the reliability of established brominating agents for achieving high regioselectivity in activated pyridine systems.

The second key transformation is the bromination of the methyl group at the C-3 position to yield the bromomethyl functionality. This reaction is a classic example of a free-radical halogenation, specifically known as the Wohl-Ziegler reaction. thermofisher.comwikipedia.org This method is highly selective for the benzylic position (the carbon atom adjacent to an aromatic ring) due to the resonance stabilization of the resulting benzylic radical intermediate.

The Wohl-Ziegler reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, most traditionally carbon tetrachloride (CCl₄). wikipedia.orgwikipedia.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation with UV light. mychemblog.comwikipedia.org

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then generate a bromine radical (Br•) from the trace amounts of Br₂ present in NBS. mychemblog.comyoutube.com

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This radical then reacts with a molecule of Br₂ to form the desired 3-(bromomethyl) product and a new bromine radical, which continues the chain.

Regeneration of Br₂: The HBr produced reacts with NBS to regenerate the molecular bromine needed for the propagation step. This is a crucial aspect of the reaction, as it maintains a very low, steady-state concentration of Br₂, which suppresses competitive electrophilic addition of bromine to the aromatic ring. organic-chemistry.orgchadsprep.commasterorganicchemistry.com

Termination: The reaction concludes when radicals combine.

The use of NBS is critical for the success of benzylic bromination, as using high concentrations of molecular bromine would favor electrophilic aromatic substitution on the ring instead of the desired radical pathway. chadsprep.commasterorganicchemistry.com

Synthesis of Precursor Molecules for 5-Bromo-3-(bromomethyl)-2-methoxypyridine

The synthesis of the initial precursor, 2-methoxy-3-methylpyridine, can be approached in several ways. One common strategy involves the modification of a more readily available starting material, such as 3-methylpyridine (B133936) (3-picoline). A typical sequence involves:

N-Oxidation: 3-methylpyridine is oxidized to 3-methylpyridine N-oxide. This is often accomplished using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. patsnap.comgoogle.com The introduction of the N-oxide group significantly alters the reactivity of the pyridine ring, facilitating subsequent substitutions.

Functionalization and Methoxy Group Introduction: The N-oxide can then be functionalized to introduce a leaving group at the 2-position, which is subsequently displaced by a methoxide (B1231860) source (e.g., sodium methoxide).

Deoxygenation: The N-oxide is then reduced back to the pyridine. For example, 3-methoxy-2-methylpyridine (B1587472) can be synthesized by the deoxygenation of 3-methoxy-2-methylpyridine 1-oxide using phosphorus trichloride (B1173362) in chloroform. prepchem.com

Alternative routes might involve starting from other substituted pyridines and building the desired functionality through various organic transformations.

Before the final radical bromination of the methyl group, the pyridine ring must first be brominated at the 5-position. Therefore, the key precursor for the Wohl-Ziegler step is 5-bromo-2-methoxy-3-methylpyridine (B1291475). The synthesis of this intermediate is a prime example of a functional group manipulation that sets the stage for the final step.

Starting from 2-methoxy-3-methylpyridine, an electrophilic bromination is performed as described in section 2.1.1. The strong directing effect of the 2-methoxy group ensures that bromination occurs selectively at the 5-position, yielding 5-bromo-2-methoxy-3-methylpyridine with high purity. This intermediate now possesses the correct substitution pattern for the final transformation into this compound.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing the reaction conditions for both bromination steps is crucial for maximizing the yield and purity of the final product while minimizing side reactions.

For the initial electrophilic ring bromination , optimization involves controlling the stoichiometry of the brominating agent to prevent over-bromination. Temperature control is also important to manage the reaction rate and selectivity. The choice of solvent can influence the reactivity of the brominating species.

For the subsequent radical bromomethylation (Wohl-Ziegler reaction) , several parameters must be carefully controlled.

Solvent: While carbon tetrachloride has been the traditional solvent of choice, its toxicity and environmental impact have led to the use of alternatives such as cyclohexane (B81311) or trifluorotoluene. wikipedia.org Acetonitrile has also been used effectively. organic-chemistry.org

Initiator: The choice and amount of radical initiator are critical. A small, catalytic amount is sufficient; using too much can lead to unwanted side reactions. The initiator must be chosen based on the reaction temperature and its half-life.

NBS Purity: The purity of NBS can affect the reaction outcome. It should be recrystallized if necessary, as impurities can lead to unreliable results. wikipedia.org

Reaction Monitoring: The reaction progress can be monitored by observing the consumption of NBS (which is denser than CCl₄) and the formation of succinimide (B58015) (which is less dense and floats). wikipedia.org This allows for the reaction to be stopped upon completion, preventing the formation of the over-brominated side product, 5-bromo-3-(dibromomethyl)-2-methoxypyridine.

A summary of typical conditions for the key radical bromination step is presented in the table below.

Table 1: Typical Reaction Conditions for Wohl-Ziegler Benzylic Bromination

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂. chadsprep.com |

| Substrate | 5-bromo-2-methoxy-3-methylpyridine | The precursor for the final bromination step. |

| Solvent | Carbon tetrachloride (CCl₄), Cyclohexane, Trifluorotoluene | Non-polar solvent required for the radical mechanism. wikipedia.org |

| Initiator | AIBN, Benzoyl Peroxide (BPO), UV light | Initiates the radical chain reaction. mychemblog.comwikipedia.org |

| Temperature | Reflux | Typically required to decompose the initiator and drive the reaction. wikipedia.org |

| Stoichiometry | ~1.0-1.1 equivalents of NBS | Using a slight excess of NBS ensures full conversion, but a large excess can lead to dibromination. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents side reactions with atmospheric oxygen. |

Influence of Temperature and Stoichiometry on Reaction Outcomes

The success of the benzylic bromination to produce this compound is profoundly influenced by both reaction temperature and the precise molar ratios of the reactants.

Interactive Data Table: Effect of Temperature on Bromination Yield Note: This data is illustrative of typical trends in radical bromination reactions.

Stoichiometry: The stoichiometry, particularly the molar ratio of 5-Bromo-2-methoxy-3-methylpyridine to N-bromosuccinimide (NBS), is a critical parameter for controlling the selectivity of the bromination. The goal is to achieve mono-bromination of the methyl group. A stoichiometric ratio of approximately 1:1 is theoretically ideal. Using a significant excess of NBS can lead to the formation of the di-brominated byproduct, 5-Bromo-3-(dibromomethyl)-2-methoxypyridine. Conversely, an insufficient amount of NBS will result in incomplete conversion of the starting material, complicating the purification process.

Interactive Data Table: Impact of NBS Stoichiometry on Product Distribution Note: This data represents a hypothetical outcome to illustrate the chemical principles.

Role of Solvent Systems in Synthetic Efficiency

The choice of solvent is pivotal in radical bromination reactions as it can influence reaction rates, selectivity, and the ease of product isolation. The ideal solvent should be inert to the reaction conditions, meaning it does not react with the brominating agent or the radical intermediates. Furthermore, it should effectively dissolve the starting material while having a boiling point that is suitable for initiating the radical reaction and maintaining it at a steady rate.

Non-polar aprotic solvents are generally preferred for these reactions. Carbon tetrachloride (CCl₄) has historically been a common choice due to its inertness, though its use has declined due to toxicity and environmental concerns. Alternative solvents such as benzene, acetonitrile, or cyclohexane are often employed. The solvent's ability to facilitate the radical chain mechanism without interfering is key to achieving high synthetic efficiency. The polarity of the solvent can also impact the solubility of the byproduct, succinimide, which can sometimes simplify the work-up procedure.

Interactive Data Table: Comparison of Solvent Systems for Bromination Note: The selection of a solvent impacts both the reaction and subsequent work-up.

Advanced Purification and Isolation Techniques for the Compound

Following the completion of the synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, the succinimide byproduct, and potentially over-brominated impurities. A multi-step purification process is therefore essential to isolate this compound with high purity.

The initial work-up often involves cooling the reaction mixture and filtering off the precipitated succinimide. The filtrate is then typically washed with an aqueous solution, such as sodium thiosulfate (B1220275) or sodium bicarbonate, to quench any remaining bromine or acidic byproducts, followed by a wash with brine. After drying the organic layer over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure to yield the crude product.

For achieving high purity, more advanced techniques are employed:

Column Chromatography: This is a highly effective method for separating the target compound from impurities. chemicalbook.com Silica gel is used as the stationary phase, and a gradient of non-polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase. chemicalbook.com The polarity of the eluent is gradually increased to first elute the less polar starting material and then the more polar product, leaving behind highly polar impurities.

Recrystallization: If the crude product is a solid, recrystallization is a powerful technique for purification. libretexts.org The principle relies on the differential solubility of the compound and its impurities in a specific solvent system at varying temperatures. libretexts.org The crude solid is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. libretexts.orgyoutube.com The selection of an appropriate solvent is critical for successful recrystallization. rochester.edu The pure crystals are then collected by vacuum filtration. youtube.com

Interactive Data Table: Potential Solvent Systems for Recrystallization Note: Solvent selection is empirical and requires experimental optimization.

Reactivity and Chemical Transformations of 5 Bromo 3 Bromomethyl 2 Methoxypyridine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group at the 3-position of the pyridine (B92270) ring is a primary benzylic-like halide. This structural feature renders the methylene (B1212753) carbon highly susceptible to attack by a wide range of nucleophiles through a bimolecular nucleophilic substitution (S\N2) mechanism. The electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of this carbon, facilitating these reactions.

Alkylation with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

A diverse array of nucleophiles can be employed to displace the bromide of the bromomethyl group, leading to the formation of new carbon-heteroatom bonds.

Amines: Primary and secondary amines readily react with 5-bromo-3-(bromomethyl)-2-methoxypyridine to yield the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group.

Thiols: Thiolates, generated from thiols by deprotonation with a suitable base, are excellent nucleophiles and react efficiently to form thioethers. These reactions are generally fast and high-yielding due to the high nucleophilicity of the thiolate anion.

Alkoxides: Alkoxides, the conjugate bases of alcohols, can also serve as nucleophiles to produce ethers. The reactivity of the alkoxide is dependent on steric hindrance and the nature of the counter-ion. Sodium or potassium alkoxides are commonly used.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Diethylamine | 5-bromo-3-((diethylamino)methyl)-2-methoxypyridine |

| Thiol | Sodium thiophenoxide | 5-bromo-2-methoxy-3-((phenylthio)methyl)pyridine |

| Alkoxide | Sodium methoxide (B1231860) | 5-bromo-3-(methoxymethyl)-2-methoxypyridine |

Mechanistic Considerations of S\N2 Pathways

The nucleophilic substitution reactions at the bromomethyl group are expected to proceed via a classic S\N2 mechanism. masterorganicchemistry.comlibretexts.org This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide). masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry if the carbon were chiral. The transition state is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are partially bonded to the central carbon atom. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center can significantly impact the reaction rate. Given that the bromomethyl group is a primary halide, steric hindrance is minimal, favoring the S\N2 pathway. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom attached to the 5-position of the pyridine ring provides a handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl and other complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. beilstein-journals.orgmdpi.comillinois.edu In this reaction, the this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 2: Hypothetical Suzuki-Miyaura Coupling Reaction

| Arylboronic Acid | Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-(bromomethyl)-2-methoxy-5-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 3-(bromomethyl)-2-methoxy-5-(4-methoxyphenyl)pyridine |

It is important to note that the bromomethyl group might also be reactive under these conditions, potentially leading to side reactions. Careful optimization of the reaction conditions would be necessary to achieve selective coupling at the aryl bromide position.

Exploration of Other Cross-Coupling Methodologies (e.g., Stille Coupling Principles)

The principles of other cross-coupling reactions can also be applied to this compound. The Stille coupling, for instance, utilizes organostannanes as the coupling partners with aryl halides, catalyzed by palladium complexes. organic-chemistry.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. libretexts.org The general mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, and reaction conditions would be crucial for a successful transformation.

Electrophilic and Radical Processes Involving the Pyridine Core

The pyridine ring is generally considered to be electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. The presence of the electron-donating methoxy (B1213986) group at the 2-position and the bromine atom at the 5-position will influence the regioselectivity of any potential electrophilic attack. The methoxy group is an activating group and would direct incoming electrophiles to the ortho and para positions. However, the nitrogen atom in the pyridine ring is a strong deactivating group, making such reactions challenging.

Radical reactions on the pyridine core of this molecule are also a possibility. Under specific conditions, for example, using radical initiators, reactions at the pyridine ring or even at the bromomethyl group could be initiated. However, controlling the selectivity of such reactions would likely be difficult, and they are less commonly employed for the functionalization of such systems compared to the more predictable nucleophilic substitution and cross-coupling reactions.

General Principles of Electrophilic Aromatic Substitution on Brominated Pyridines

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic systems. wikipedia.org However, the pyridine ring presents a significant departure from the reactivity of benzene. The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic attack, making EAS reactions on pyridine considerably slower than on benzene. wikipedia.org This deactivation stems from the inductive electron withdrawal by the nitrogen, which reduces the electron density of the aromatic π-system.

The substituents on the this compound ring further modulate this inherent reactivity. Substituents can be broadly classified as activating or deactivating, and they also direct incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.org

Activating/Deactivating Effects : Groups that donate electrons to the ring stabilize the cationic intermediate (the sigma complex) formed during EAS, thereby increasing the reaction rate. mnstate.edu Conversely, electron-withdrawing groups destabilize this intermediate and slow the reaction down. mnstate.edu In the target molecule:

The 2-methoxy group (-OCH₃) is a strong activating group. It donates electron density to the ring via a resonance effect, which can stabilize the positive charge of the sigma complex. libretexts.org

The 5-bromo group (-Br) is a deactivating group. Halogens are electronegative and withdraw electron density inductively, which destabilizes the sigma complex. libretexts.org

The 3-(bromomethyl) group (-CH₂Br) is weakly deactivating due to the inductive effect of the bromine atom.

Directing Effects :

The methoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. libretexts.org In this molecule, the position para to the methoxy group (C5) is already occupied by bromine. The ortho position (C3) is also occupied.

The bromo group is also an ortho, para-director, despite being deactivating. libretexts.org The positions ortho to the bromine are C4 and C6. The para position (C2) is occupied.

The bromomethyl group is generally considered a weak ortho, para-director, but its influence is minor compared to the methoxy and bromo groups.

Radical Reactions Beyond Bromination (e.g., Single-Electron Transfer Mediated Transformations)

While the bromomethyl group is a classic handle for free-radical substitution reactions (e.g., further bromination under UV light), the pyridine ring itself can participate in radical reactions, often initiated by single-electron transfer (SET) processes. libretexts.org These modern synthetic methods offer reactivity patterns complementary to traditional ionic reactions.

One prominent strategy involves the generation of pyridyl radicals from halopyridines. nih.gov Through photoredox catalysis, a single-electron reduction of a halopyridine can lead to a radical anion, which then fragments to release a halide ion and form a pyridyl radical. nih.gov This species can then engage in various transformations, such as addition to alkenes or alkynes. nih.gov For this compound, selective single-electron reduction of the C-Br bond at the 5-position could generate a pyridyl radical at that site, opening pathways for C-C bond formation without disrupting the other functional groups under mild conditions. nih.gov

Another avenue for radical transformations involves pyridine N-oxides. nih.gov While not directly applicable to the starting material, oxidation of the pyridine nitrogen to an N-oxide would create a new substrate class. Pyridine N-oxides can undergo single-electron oxidation to form reactive pyridine N-oxy radicals. nih.gov These radicals are effective hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from C(sp³)–H bonds to generate alkyl radicals, which can then undergo further reactions. nih.gov

Table 1: Potential Radical Transformations

| Precursor | Initiation Method | Key Radical Intermediate | Potential Subsequent Reaction |

|---|---|---|---|

| This compound | Photoredox Catalysis (SET Reduction) | 3-(Bromomethyl)-2-methoxypyridin-5-yl radical | Addition to π-systems (alkenes, alkynes) |

| This compound N-oxide | Photoredox Catalysis (SET Oxidation) | Pyridine N-oxy radical | Hydrogen Atom Transfer (HAT) from C-H bonds |

Reactions Involving the Methoxy Group

The 2-methoxy group is a key functional handle, susceptible to both oxidation and cleavage reactions.

The direct oxidation of the methoxy group's C-O bond is challenging. However, reactions involving the pyridine ring that are influenced by the methoxy group are well-known. One of the most common oxidative reactions for pyridines is N-oxidation to form the corresponding pyridine N-oxide. wikipedia.org This transformation can be accomplished using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The electron-donating nature of the 2-methoxy group would facilitate this oxidation by increasing the electron density on the nitrogen atom.

Furthermore, arenophile-mediated dearomatization strategies have been applied to 2-methoxypyridine (B126380) derivatives. nih.gov These reactions can introduce new functionalities, such as epoxidation across the C5-C6 double bond, without N-oxidation. nih.gov

The cleavage of the methyl-oxygen bond in the methoxy group is a common and synthetically useful transformation, converting the 2-methoxypyridine into a 2-hydroxypyridine (B17775) (which exists in equilibrium with its 2-pyridone tautomer). This can be achieved under various conditions.

Acid-Catalyzed Cleavage : Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers. wikipedia.org The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the methyl group in an SN2 reaction. wikipedia.org

Lewis Acid-Mediated Cleavage : Lewis acids such as boron tribromide (BBr₃) are highly effective reagents for cleaving aryl methyl ethers.

Chemoselective Cleavage : For substrates with multiple sensitive groups, milder and more selective reagents are preferred. L-Selectride (lithium tri-sec-butylborohydride) has been shown to be an efficient agent for the chemoselective demethylation of methoxypyridines, often without affecting other functional groups. nih.gov This nucleophilic cleavage method is particularly useful for electron-poor heterocyclic systems. nih.gov

Table 2: Selected Reagents for Demethylation of Methoxypyridines

| Reagent | Reaction Type | General Conditions | Product |

|---|---|---|---|

| HBr or HI | Acid-Catalyzed SN2 | Reflux | 2-Hydroxypyridine derivative |

| BBr₃ | Lewis Acid-Mediated | CH₂Cl₂, low temperature to RT | 2-Hydroxypyridine derivative |

| L-Selectride | Nucleophilic Cleavage | THF, reflux | 2-Hydroxypyridine derivative |

Reduction Chemistry of the Pyridine Ring System

The aromatic pyridine ring can be reduced to partially or fully saturated derivatives, such as tetrahydropyridines and piperidines. Piperidines, in particular, are prevalent structures in many pharmaceuticals. rsc.org

Catalytic hydrogenation is the most direct method for the complete reduction of the pyridine ring to a piperidine (B6355638) ring. rsc.org This reaction involves treating the pyridine derivative with hydrogen gas (H₂) in the presence of a metal catalyst.

Catalysts and Conditions : A variety of heterogeneous catalysts are effective, including rhodium (e.g., Rh₂O₃, Rh/C), platinum (e.g., PtO₂, Adams' catalyst), and palladium (e.g., Pd/C). rsc.org Reactions often require elevated pressures of hydrogen and may be conducted in acidic or alcoholic solvents. liv.ac.uk For instance, rhodium oxide (Rh₂O₃) has been reported as a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). rsc.org

Chemoselectivity : A key consideration in the hydrogenation of this compound is the potential for side reactions. The carbon-bromine bonds are susceptible to reduction under these conditions, a process known as hydrogenolysis. rsc.org Both the aryl bromide at C5 and the benzylic-type bromide of the bromomethyl group could be cleaved and replaced with hydrogen atoms. The ease of hydrogenolysis often depends on the catalyst and conditions chosen. Palladium catalysts are particularly known for promoting hydrogenolysis of C-Br bonds. Therefore, the hydrogenation of the target molecule would likely yield a mixture of products, with the fully saturated and debrominated piperidine derivative being a probable major product.

Applications As a Synthetic Intermediate in Complex Molecular Architectures

Construction of Diverse Heterocyclic Systems

The strategic placement of reactive handles on the pyridine (B92270) ring of 5-Bromo-3-(bromomethyl)-2-methoxypyridine facilitates the construction of a variety of more complex heterocyclic systems.

The presence of two different bromine-containing groups allows for selective and sequential reactions to introduce a variety of substituents onto the pyridine core, leading to highly functionalized derivatives. nbinno.com The bromine atom attached directly to the pyridine ring at the C-5 position is amenable to a wide array of metal-catalyzed cross-coupling reactions. nbinno.com These include Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines. nbinno.com Such reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.commdpi.com

Simultaneously, the bromomethyl group at the C-3 position is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide range of functionalities, including amines, azides, thiols, and cyanides, by reacting the compound with appropriate nucleophiles. The differential reactivity of the aryl bromide (at C-5) and the benzyl (B1604629) bromide-like group (at C-3) enables chemists to perform stepwise modifications, creating a diverse library of 2,3,5-trisubstituted pyridine compounds, which are important scaffolds in medicinal chemistry and agrochemistry. synhet.comresearchgate.net

Vicinally functionalized pyridines are key precursors for the synthesis of fused and polycyclic nitrogen-containing heterocycles. this compound can be elaborated into intermediates suitable for intramolecular cyclization reactions. For instance, after a cross-coupling reaction at the C-5 position and a nucleophilic substitution at the bromomethyl group, subsequent reactions can be designed to form a new ring fused to the original pyridine core.

By carefully choosing the coupling partners and nucleophiles, it is possible to introduce functional groups that can react with each other or with another position on the pyridine ring to build systems like pyrido[3,4-b]indoles, furopyridines, or other complex polycyclic aromatic systems. This strategy is a powerful tool for generating novel molecular frameworks with unique three-dimensional structures, which is often a goal in the development of new therapeutic agents.

Precursor for Advanced Organic Building Blocks

The compound serves as a foundational element for constructing more elaborate molecules that are themselves key intermediates in various industries. synhet.com

Pyridine derivatives are a cornerstone of the pharmaceutical industry, with the pyridine scaffold appearing in a vast number of approved drugs. researchgate.net this compound is classified as a valuable pharmaceutical intermediate. synhet.com Its utility lies in its capacity to be converted into more complex structures that form the core of biologically active molecules. chemimpex.com For example, related brominated methoxypyridines are used in the synthesis of ligands for nicotinic acetylcholine (B1216132) receptors and in the development of anti-inflammatory and antimicrobial agents. chemimpex.comchemicalbook.com The functional groups on this compound allow for the precise introduction of pharmacophores and other molecular features necessary for a drug's interaction with biological targets. chemimpex.com

The pyridine ring is also a common feature in many modern pesticides and herbicides. nbinno.comresearchgate.netinnospk.com The compound is identified as an intermediate for pesticide synthesis. synhet.com Its chemical reactivity allows for the creation of novel active ingredients for crop protection. nbinno.comchemimpex.com The bromine and methoxy (B1213986) groups can be modified to fine-tune the biological activity, selectivity, and environmental profile of the final agrochemical product. nbinno.com The ability to systematically alter the substituents on the pyridine ring is crucial for optimizing efficacy against target pests while minimizing impact on non-target organisms. chemimpex.com

Utilization in Materials Science Research

Beyond life sciences, pyridine-containing molecules have found applications in materials science, for example, in the development of functional materials, polymers, and chemosensors. nbinno.comnbinno.comresearchgate.net The versatile reactivity of this compound makes it a potential precursor for monomers used in the synthesis of specialized polymers. The pyridine unit can impart specific properties such as thermal stability, conductivity, or the ability to coordinate with metals. nbinno.com Cross-coupling reactions at the C-5 position can be used to create conjugated systems relevant for organic electronics, while the bromomethyl group can serve as an anchor point for attaching the molecule to surfaces or integrating it into larger supramolecular assemblies.

Development of Polymeric Structures (e.g., Polyimides from Related Bromomethylated Heterocycles)

The presence of the bromomethyl group in this compound offers a reactive handle for its incorporation into polymeric structures. While specific research on the direct polymerization of this compound is not extensively documented, the synthesis of polyimides from structurally related bromomethylated heterocycles provides a strong precedent for its potential applications in this area. Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. researchgate.net

The synthesis of polyimides typically involves the polycondensation reaction between a diamine and a dianhydride monomer. researchgate.net Bromomethylated heterocyclic compounds can be functionalized to serve as or be incorporated into these monomer units. For instance, a series of polyimides have been successfully prepared through the two-step polymerization of a pyridine-containing diamine monomer with various aromatic dianhydrides. researchgate.net This general approach highlights a pathway where this compound could be modified, for example, by converting the bromomethyl group into a primary amine or another suitable functional group, to create a novel diamine monomer for polyimide synthesis.

The properties of the resulting pyridine-containing polyimides are significantly influenced by the chemical structure of the main chain. researchgate.net Research on polyimides derived from other pyridine-based monomers has demonstrated that these polymers exhibit high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net

Table 1: Thermal Properties of Polyimides Synthesized from a Pyridine-Containing Diamine Monomer Data derived from studies on related pyridine-based polyimides. researchgate.net

| Polyimide Designation | Dianhydride Monomer Used | Glass Transition Temperature (Tg) from DSC (°C) | 5% Weight Loss Temperature (T5%) in N2 (°C) | 10% Weight Loss Temperature (T10%) in N2 (°C) |

| PI-1 | Pyromellitic dianhydride (PMDA) | 289 | 482 | 506 |

| PI-2 | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA) | 269 | 492 | 515 |

| PI-3 | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 262 | 487 | 511 |

| PI-4 | 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | 236 | 470 | 499 |

| PI-5 | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 300 | 480 | 505 |

The incorporation of the this compound moiety into a polymer backbone could impart specific properties, such as altered solubility, thermal characteristics, and coordination ability, due to the presence of the bromine and methoxy substituents on the pyridine ring.

Ligand Synthesis for Coordination Chemistry

The pyridine nucleus is a fundamental building block in coordination chemistry, capable of coordinating with a wide range of metal ions to form stable complexes. acs.orgwikipedia.org this compound serves as an excellent precursor for the synthesis of more elaborate ligands due to its multiple functional groups that can be selectively modified. The nitrogen atom of the pyridine ring acts as a Lewis base, providing a primary coordination site. wikipedia.org

The reactive bromomethyl group at the 3-position is particularly useful for building polydentate ligands. nih.gov This group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to tether the pyridine core to other coordinating moieties. This synthetic strategy allows for the creation of ligands with varying denticity (the number of donor groups in a single ligand that bind to a central atom) and geometries. For example, reaction with a molecule containing two or more donor atoms can lead to the formation of tridentate or tetradentate ligands.

The bromine atom at the 5-position offers another site for functionalization, typically through metal-catalyzed cross-coupling reactions like the Suzuki or Stille couplings. nbinno.commdpi.com This allows for the introduction of aryl, alkyl, or other functional groups, which can be used to tune the electronic properties of the ligand, influence the steric environment around the metal center, or provide additional coordination sites.

The rich coordination chemistry of pyridine-type ligands has been instrumental in the development of functional materials with applications in catalysis, electrochromics, and solar cells. acs.orgnih.gov The ability to systematically modify precursors like this compound is crucial for designing ligands with specific stereochemical and electronic properties tailored for a particular metal-binding site or application. researchgate.net

Table 2: Examples of Pyridine-Based Ligand Architectures and Their Coordination Characteristics Illustrative examples based on the versatility of pyridine precursors.

| Ligand Type | Precursor Functional Groups Utilized | Resulting Ligand Structure | Typical Coordinated Metals |

| Bidentate | Pyridine Nitrogen | 2,2'-Bipyridine | Ruthenium, Iron, Cobalt, Palladium wikipedia.org |

| Tridentate | Pyridine Nitrogen, Bromomethyl group | Terpyridine-like structures | Iron, Cobalt, Nickel, Copper |

| Polydentate (Chelating) | Pyridine Nitrogen, Bromomethyl group, Ring Bromine | Macrocyclic or open-chain ligands with multiple donor atoms | Various transition metals nih.gov |

By leveraging the reactivity of both the bromomethyl group and the ring bromine, this compound can be used to construct complex, multi-component molecular assemblies with precise structural control. nih.gov

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing data on the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

The ¹H NMR spectrum of 5-Bromo-3-(bromomethyl)-2-methoxypyridine is anticipated to display distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyridine (B92270) ring, the protons of the bromomethyl group, and the protons of the methoxy (B1213986) group will each resonate at characteristic chemical shifts.

The proton environments are as follows:

Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, typically in the range of δ 3.8-4.2 ppm.

Bromomethyl Protons (-CH₂Br): A singlet integrating to two protons is anticipated, generally shifted downfield to approximately δ 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom and the pyridine ring.

Pyridine Ring Protons (H-4 and H-6): Two distinct signals in the aromatic region (δ 7.0-8.5 ppm) are expected for the two protons on the pyridine ring. The proton at the 4-position (H-4) and the proton at the 6-position (H-6) would likely appear as doublets due to coupling with each other.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OCH₃ | 3.8 - 4.2 | Singlet | 3H |

| -CH₂Br | 4.5 - 5.0 | Singlet | 2H |

| Pyridine H-4 | 7.0 - 8.5 | Doublet | 1H |

| Pyridine H-6 | 7.0 - 8.5 | Doublet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The expected carbon signals are:

Methoxy Carbon (-OCH₃): A signal in the range of δ 55-65 ppm.

Bromomethyl Carbon (-CH₂Br): A signal significantly downfield due to the attached bromine, likely in the range of δ 30-40 ppm.

Pyridine Ring Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The carbon bearing the methoxy group (C-2) would be the most downfield, followed by the other substituted carbons (C-3 and C-5). The carbons bearing hydrogen atoms (C-4 and C-6) will also have characteristic shifts in the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 55 - 65 |

| -CH₂Br | 30 - 40 |

| Pyridine C-2 | 155 - 165 |

| Pyridine C-3 | 120 - 130 |

| Pyridine C-4 | 135 - 145 |

| Pyridine C-5 | 110 - 120 |

| Pyridine C-6 | 145 - 155 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the signals for the H-4 and H-6 protons on the pyridine ring would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes correlations between protons and the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the methoxy protons to the methoxy carbon, the bromomethyl protons to the bromomethyl carbon, and the H-4 and H-6 protons to their respective carbon atoms on the pyridine ring.

Mass Spectrometry (MS) Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays the molecular ion peak ([M]⁺) and various fragment ions.

For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The most abundant peaks in the molecular ion cluster would be at m/z values corresponding to the combinations of these isotopes.

Common fragmentation pathways would likely involve the loss of a bromine atom, a bromomethyl radical, a methoxy radical, or other small neutral molecules.

Table 3: Predicted Key Ions in the EI-MS of this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 281/283/285 | Molecular ion (isotopic pattern for two Br atoms) |

| [M-Br]⁺ | 202/204 | Loss of a bromine atom |

| [M-CH₂Br]⁺ | 188/190 | Loss of the bromomethyl group |

| [M-OCH₃]⁺ | 250/252/254 | Loss of the methoxy group |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to the chemical formula C₇H₇Br₂NO. This is a crucial step in verifying the identity of the synthesized compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Although direct experimental spectra for this compound are not publicly documented, the expected characteristic vibrational frequencies can be predicted based on the known absorption and scattering regions of its constituent functional groups. These predictions are supported by computational studies (like Density Functional Theory, DFT) and experimental data from similar substituted pyridines. nih.govmdpi.comresearchgate.netasianpubs.org

The primary functional groups in this compound are the pyridine ring, the methoxy group (-OCH₃), the bromomethyl group (-CH₂Br), and the bromo substituent (-Br). The expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Pyridine Ring | C-H stretching | 3100 - 3000 | Aromatic C-H stretches typically appear in this region. elixirpublishers.com |

| C=C and C=N stretching | 1600 - 1400 | These ring stretching modes are characteristic of aromatic heterocycles and are often strong in both IR and Raman spectra. elixirpublishers.commdpi.com | |

| Ring breathing modes | ~1000 | A symmetric ring breathing mode is often a strong and sharp band in the Raman spectrum of pyridine and its derivatives. cdnsciencepub.comchemicalbook.com | |

| C-H in-plane bending | 1300 - 1000 | ||

| C-H out-of-plane bending | 900 - 700 | The position of these bands can be indicative of the substitution pattern on the ring. | |

| Methoxy Group (-OCH₃) | C-H stretching | 2950 - 2850 | Asymmetric and symmetric stretching of the methyl group. |

| C-O-C stretching | 1275 - 1200 (asymmetric) | The ether linkage shows characteristic stretching vibrations. mdpi.com | |

| 1150 - 1085 (symmetric) | |||

| Bromomethyl Group (-CH₂Br) | C-H stretching | 3000 - 2900 | Stretching vibrations of the methylene (B1212753) group. |

| CH₂ scissoring | ~1450 | ||

| CH₂ wagging | ~1250 | ||

| C-Br stretching | 650 - 550 | The carbon-bromine stretch is typically found in the lower frequency region of the mid-IR spectrum. researchgate.net | |

| Bromo Substituent (-Br) | C-Br stretching | 700 - 500 | The position can vary depending on its attachment to the aromatic ring. |

This table presents expected frequency ranges based on general spectroscopic correlations and data from related molecules. Actual values for this compound may vary.

DFT calculations on related molecules like 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine have shown that computed vibrational frequencies, when appropriately scaled, align well with experimental FT-IR and Raman data. nih.govresearchgate.net A similar computational approach for this compound would be invaluable for a precise assignment of its vibrational modes.

The presence of the bromomethyl group introduces conformational flexibility due to rotation around the C-C single bond connecting it to the pyridine ring. This rotation can lead to different stable conformations (rotamers), which may be distinguishable by their unique vibrational fingerprints, particularly in the lower frequency region of the spectrum.

Studies on related 2-(halomethyl)pyridines have indicated a conformational preference for a planar arrangement where the C-X (X=halogen) bond is anti to the N-C2 bond of the pyridine ring. nih.gov This preference is often attributed to stereoelectronic effects. For this compound, the rotation of the -CH₂Br group could result in different spatial orientations relative to the methoxy group and the ring nitrogen.

These different conformers would likely have subtle but distinct differences in their IR and Raman spectra. For instance, C-Br stretching and CH₂ rocking or twisting modes can be sensitive to the dihedral angle of the bromomethyl group. By comparing experimental spectra (ideally at low temperatures to resolve distinct conformers) with theoretical spectra calculated for different possible rotamers, it would be possible to determine the preferred conformation in the gas phase or in different solvents. However, without experimental data, this remains a hypothetical analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. However, analysis of the crystal structures of related brominated pyridine derivatives can provide valuable insights into the expected solid-state conformation and packing.

For instance, the crystal structure of 2,6-bis(bromomethyl)pyridine (B1268884) reveals that the C-Br vectors are nearly perpendicular to the plane of the pyridine ring. nih.gov The crystal packing is influenced by π-π stacking interactions between the aromatic rings and short Br⋯Br contacts. nih.gov In the case of this compound, one could anticipate a solid-state structure where the conformation of the bromomethyl group is fixed and the molecules are arranged to maximize favorable intermolecular interactions, such as halogen bonding (C-Br⋯N or C-Br⋯O), dipole-dipole interactions, and van der Waals forces.

A hypothetical table of key structural parameters, as would be obtained from an X-ray diffraction study, is presented below. These values are illustrative and based on typical bond lengths and angles for similar molecular fragments.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-Br (ring) | ~1.90 |

| C-Br (methyl) | ~1.94 |

| C-O (methoxy) | ~1.36 |

| O-CH₃ (methoxy) | ~1.43 |

| Pyridine C-N | ~1.34 |

| Pyridine C-C | ~1.39 |

| **Bond Angles (°) ** | |

| C-C-Br (ring) | ~120 |

| C-C-CH₂Br | ~120 |

| C-CH₂-Br | ~110 |

| C-O-CH₃ | ~118 |

This table is illustrative and represents typical values for the indicated bond types. An actual crystallographic study would be required to determine the precise structural parameters for this compound.

The determination of the crystal structure would definitively resolve the conformational state of the bromomethyl group in the solid phase and provide a detailed picture of the intermolecular forces governing the crystal lattice.

In-depth Theoretical and Computational Analysis of this compound Not Available in Publicly Accessible Scientific Literature

The user's request specified a detailed article structured around a precise outline, including geometry optimization, analysis of electronic structure, reactivity prediction, conformational analysis, and intermolecular interactions. Fulfilling this request with scientifically accurate and specific data for this compound is not possible due to the absence of relevant studies in scientific databases and literature.

While computational chemistry techniques are widely applied to a variety of molecules to understand their properties and reactivity, it appears that this compound has not been a subject of such specific theoretical investigations, or at least, the results of any such studies have not been published in accessible formats. Information available for this compound is currently limited to listings in chemical supplier catalogs, which provide basic identifiers such as its CAS number (1227516-75-7), molecular formula (C7H7Br2NO), and molecular weight.

Consequently, the generation of a thorough and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound cannot be accomplished at this time. To provide such an analysis would require original research involving complex quantum chemical calculations and molecular dynamics simulations, which is beyond the scope of this service.

Computational Chemistry and Theoretical Investigations

Theoretical Structure-Reactivity Relationship (SAR) Studies

Theoretical SAR studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. By calculating various molecular descriptors, it is possible to build predictive models for the behavior of a compound in chemical reactions.

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

A typical QSAR study involves the calculation of a variety of molecular descriptors, which can be categorized as electronic, steric, and thermodynamic. For a molecule like 5-Bromo-3-(bromomethyl)-2-methoxypyridine, these descriptors would be calculated using computational methods such as Density Functional Theory (DFT).

Table 1: Examples of Calculable Molecular Descriptors for QSAR Studies

| Descriptor Category | Specific Descriptor | Potential Significance |

|---|---|---|

| Electronic | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Relates to the polarity and solubility of the molecule. | |

| Mulliken Atomic Charges | Provides insight into the distribution of charge within the molecule. | |

| Steric | Molecular Volume | Influences how the molecule fits into an active site or interacts with other molecules. |

| Surface Area | Affects intermolecular interactions and solubility. | |

| Thermodynamic | Enthalpy of Formation | Relates to the stability of the molecule. |

These descriptors, once calculated for a series of related compounds, can be used to build a QSAR model using statistical methods like multiple linear regression or partial least squares. Such a model could then be used to predict the reactivity of this compound.

Correlation of Calculated Descriptors with Experimental Reactivity Data

The validity and predictive power of any QSAR model are contingent on the correlation of the calculated descriptors with experimental data. For this compound, this would involve synthesizing a series of analogues and measuring their reactivity in a specific chemical reaction.

For instance, the rate constants of a nucleophilic substitution reaction at the bromomethyl group could be experimentally determined. These experimental reactivity data would then be correlated with the calculated descriptors from the QSAR study. A strong correlation would suggest that the chosen descriptors are relevant to the reaction mechanism and can be used to predict the reactivity of other similar compounds.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO method)rsc.orgworktribe.com

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. rsc.orgworktribe.com This method, often employed in conjunction with DFT, can provide accurate predictions of both ¹H and ¹³C NMR spectra.

For this compound, a computational study would first involve optimizing the molecular geometry. Following this, the GIAO method would be used to calculate the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-OCH₃ | 4.0 - 4.2 | 55 - 60 |

| C3-CH₂Br | 4.5 - 4.8 | 30 - 35 |

| C4-H | 7.5 - 7.8 | 125 - 130 |

| C6-H | 8.2 - 8.5 | 150 - 155 |

| C2 | - | 160 - 165 |

| C3 | - | 120 - 125 |

| C4 | - | 125 - 130 |

| C5 | - | 115 - 120 |

Note: These are hypothetical values based on typical chemical shifts for similar structural motifs and are for illustrative purposes only.

Computational Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Computational vibrational frequency analysis can predict these spectra, aiding in the interpretation of experimental data.

The process begins with the optimization of the molecule's geometry to find its minimum energy structure. Then, the vibrational frequencies and their corresponding intensities are calculated. A crucial part of the analysis is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each vibrational mode. nih.gov This allows for a detailed assignment of the observed spectral bands to specific molecular motions.

Table 3: Illustrative Vibrational Mode Assignments for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

|---|---|---|

| ~3050 | C-H stretch (aromatic) | >90% C-H stretch |

| ~2950 | C-H stretch (methyl) | >90% C-H stretch |

| ~1600 | C=C/C=N stretch (ring) | C=C stretch (40%), C=N stretch (35%) |

| ~1450 | CH₂ scissoring | >80% CH₂ bend |

| ~1250 | C-O stretch | >70% C-O stretch |

Note: These are representative values and assignments. A detailed analysis would require specific calculations for the molecule.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

Traditional multi-step syntheses of functionalized pyridines often involve harsh conditions, hazardous reagents, and significant waste generation. The future of chemical synthesis is increasingly focused on sustainability, and the production of 5-Bromo-3-(bromomethyl)-2-methoxypyridine is ripe for innovation in this area. nih.gov Green chemistry principles are being applied to devise more environmentally benign and efficient synthetic pathways. nih.gov

Key areas of development include:

Microwave-Assisted Synthesis: Recognized as a tool in green chemistry, microwave irradiation can significantly reduce reaction times from hours to minutes and increase product yields for pyridine (B92270) derivatives. nih.govacs.org This technique offers a pathway to more energy-efficient processes.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and efficiency, particularly for hazardous reactions like lithiation or nitration. thieme-connect.comrsc.orgthieme-connect.com The synthesis of disubstituted pyridines using flow microreactors avoids the need for cryogenic conditions often required in batch processes, making it a more sustainable and scalable approach. rsc.orgresearchgate.net

Novel Catalysis: The development of novel, non-precious metal catalysts, such as iron-catalyzed cyclization reactions, presents a greener alternative to traditional palladium or platinum catalysts for constructing the pyridine ring. rsc.org

Atom Economy: Designing synthetic routes through multicomponent reactions, where three or more reactants combine in a single step, maximizes atom economy by incorporating most of the atoms from the starting materials into the final product, thereby minimizing waste. nih.govresearchgate.net

| Green Chemistry Approach | Potential Advantage for Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. nih.govacs.org |

| Flow Chemistry | Enhanced safety, improved scalability, avoidance of cryogenic conditions. rsc.orgthieme-connect.com |

| Iron-Based Catalysis | Use of abundant, low-cost, and less toxic metals. rsc.org |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, less waste. researchgate.net |

Discovery of Novel Reactivity Patterns and Unexplored Transformations

The bifunctional nature of this compound, possessing both an aryl bromide and a benzylic-type bromide, offers a rich landscape for exploring novel chemical reactions. The two bromine atoms exhibit differential reactivity, allowing for selective and sequential functionalization.

The C5-bromo position on the electron-deficient pyridine ring is a prime site for a variety of well-established palladium-catalyzed cross-coupling reactions. nbinno.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds. nbinno.commdpi.com

Heck Reaction: Coupling with alkenes. wikipedia.org

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines. nbinno.comwikipedia.org

The bromomethyl group at the C3 position is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. The exploration of tandem reactions, where both bromine sites react in a single, controlled sequence, could lead to the rapid assembly of complex molecular architectures. Future research may focus on diastereoselective or enantioselective transformations involving the bromomethyl group, opening doors to novel chiral ligands or pharmaceutical intermediates.

| Reactive Site | Reaction Type | Potential Transformations |

| C5-Bromo | Pd-Catalyzed Cross-Coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination. nbinno.commdpi.comnih.gov |

| C3-Bromomethyl | Nucleophilic Substitution | Introduction of O, N, S, and C-based nucleophiles. |

| Both Sites | Sequential/Tandem Reactions | Rapid construction of complex, multifunctional molecules. |

Expanded Applications in Advanced Functional Materials

The unique electronic properties of the pyridine ring make it a "privileged scaffold" not only in medicine but also in materials science. Pyridine-containing compounds are increasingly being investigated for their use in organic electronics and other advanced functional materials. nih.gov

Organic Electronics: Pyridine derivatives are utilized as electron-transporting materials in Organic Light-Emitting Devices (OLEDs) due to the electron-deficient nature of the pyridine ring. rsc.org The dual reactive sites on this compound could be leveraged to synthesize novel conjugated polymers or small molecules for use in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).

Functional Polymers: The compound can act as a cross-linking agent or a functional monomer. Recently, machine learning has been used to predict and design halogenated pyridine-based polymers for the efficient removal of radioactive waste, demonstrating that halogen-bonding interactions can enhance adsorbent efficiency. nih.gov This suggests a potential application for derivatives of this compound in environmental remediation.

High-Energy Materials: The incorporation of nitro groups onto pyridine rings is a strategy for creating high-energy-density materials. researchgate.net While not a direct application of the title compound, it demonstrates the tunability of the pyridine core for specialized material functions.

Integration with Artificial Intelligence and Machine Learning for Synthetic Design

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how molecules are designed and synthesized. nih.govmit.edu For a molecule like this compound, AI and machine learning (ML) can accelerate discovery and optimization across its entire lifecycle.

Retrosynthesis Prediction: AI-powered tools can analyze the structure of a target molecule and propose novel and efficient synthetic routes that may not be obvious to a human chemist. nih.govsynthiaonline.com This can reduce the time and resources spent on developing synthetic pathways for complex derivatives. These models can be template-based, template-free, or a hybrid, each offering unique advantages in navigating the vast chemical reaction space. nih.gov

Reaction Optimization: Machine learning algorithms can rapidly identify optimal reaction conditions (temperature, solvent, catalyst, etc.) with minimal experimentation. arxiv.org This is particularly powerful when integrated with automated flow chemistry platforms, creating self-optimizing systems that can efficiently synthesize target molecules like pyridine-oxazoline (PyOX) ligands. nih.govresearchgate.netrsc.org

Discovery of Novel Materials: ML models can screen virtual libraries of thousands of potential derivatives of this compound to predict their properties. nih.gov This in-silico screening can identify promising candidates for new functional materials or pharmaceuticals before they are ever synthesized in the lab, dramatically accelerating the pace of materials discovery.

| AI/ML Application | Impact on this compound Research |

| Retrosynthesis | Proposes novel, efficient, and sustainable synthetic routes. synthiaonline.commdpi.com |

| Reaction Optimization | Identifies optimal conditions faster and with fewer experiments. arxiv.orgnih.gov |

| Materials Discovery | Predicts properties of virtual derivatives to find new functional materials. nih.gov |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Bromo-3-(bromomethyl)-2-methoxypyridine, and how are they determined?

- Answer : The compound has a molecular formula C₇H₇Br₂NO and molecular weight 281.95 g/mol (extrapolated from analogs like 5-Bromo-2-methoxy-3-methylpyridine, MW 202.05 ). Key properties include:

- Boiling Point : ~217°C (based on structurally similar pyridines ).

- Density : ~1.45 g/cm³ (similar brominated pyridines exhibit high density due to halogenation ).

- LogP : Estimated ~2.1–2.5 (indicating moderate lipophilicity, critical for solubility studies ).

Characterization employs NMR (¹H/¹³C), LC-MS (for purity), and FT-IR to confirm functional groups (e.g., methoxy, bromomethyl) .

Q. What synthetic routes are reported for this compound?

- Answer : While direct synthesis is sparsely documented, analogous brominated pyridines suggest:

- Step 1 : Bromination of 3-(hydroxymethyl)-2-methoxypyridine using PBr₃ or NBS (evidence from bromomethyl introduction in related compounds ).

- Step 2 : Regioselective bromination at the 5-position using Br₂/Fe or HBr/H₂O₂ under controlled conditions (similar to 5-Bromo-2-methoxy-3-methylpyridine synthesis ).

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Q. How should this compound be stored to ensure stability?

- Answer : Store under inert atmosphere (N₂/Ar) at room temperature to prevent degradation. Bromomethyl groups are moisture-sensitive; desiccants like silica gel are recommended .

Advanced Research Questions

Q. What is the regioselectivity of nucleophilic substitution reactions involving this compound?

- Answer : The bromine at the 5-position is less reactive due to steric hindrance from the methoxy group, making the bromomethyl group (C-3) more susceptible to substitution. For example:

- Phosphonylation : Triethyl phosphite selectively reacts with the bromomethyl group, forming phosphonate derivatives (observed in analogous bromopyridines ).

- Suzuki Coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) for aryl boronic acid coupling at the 5-bromo position .

Q. How do computational studies (e.g., DFT) predict the electronic properties of this compound?

- Answer : Density Functional Theory (DFT) models reveal:

- Electrophilicity : The 5-bromo and bromomethyl groups create electron-deficient regions, favoring nucleophilic attack at C-3.

- HOMO-LUMO Gap : Calculated ~4.5 eV (using Gaussian09 with B3LYP/6-31G* basis set), indicating moderate reactivity .

- Charge Distribution : Negative charge localized on the methoxy oxygen, stabilizing intermediates in substitution reactions .

Q. How can contradictions in reported reaction yields for derivatives be resolved?

- Answer : Discrepancies arise from:

- Purity Variations : Commercial samples range from 95% to 97% purity, affecting reproducibility .

- Reaction Conditions : Temperature sensitivity (e.g., bromination above 60°C leads to side products ).

Mitigation strategies include: - HPLC-MS Monitoring : Track intermediate formation (e.g., using C18 columns, acetonitrile/water gradients ).

- Kinetic Studies : Optimize reaction time to avoid over-bromination .

Retrosynthesis Analysis